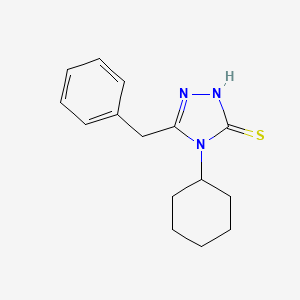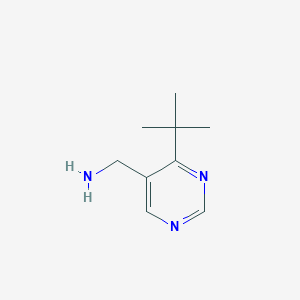![molecular formula C19H29Cl3NO11P B2841282 [(2R,3R,4S,5S,6R)-4,5-Diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate CAS No. 2416218-87-4](/img/structure/B2841282.png)
[(2R,3R,4S,5S,6R)-4,5-Diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
This involves detailing the steps, reagents, and conditions used to synthesize the compound. It’s important to note that the synthesis of complex organic molecules often involves multiple steps and various types of chemical reactions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions, among others .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. The chemical properties could include acidity or basicity, reactivity with other substances, and stability .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Zarrouk et al. (2014) focused on the quantum chemical calculations of quinoxalines compounds, which are structurally similar to the queried compound, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. The relationship between the molecular structure of quinoxalines and their inhibition efficiency was explored, highlighting the compound's potential in corrosion protection applications (Zarrouk et al., 2014).
Biological Activity Studies
Research by Varma et al. (2006) isolated phenylacetic acid derivatives and 4-epiradicinol from the culture mycelia of Curvularia lunata, which are structurally related to the compound . The study assessed their antimicrobial and antioxidant activities, indicating a broader scope for research into similar compounds for biological activity evaluations (Varma et al., 2006).
Aldose Reductase Inhibitors
Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, structurally related to the queried compound, as aldehyde reductase and aldose reductase inhibitors. These inhibitors have potential as novel drugs for treating diabetic complications, suggesting the compound's relevance in the pharmaceutical field (Ali et al., 2012).
Herbicidal Activities
Jin et al. (2015) synthesized novel carboxylic esters, including 1-(diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetate, related to the queried compound, as inhibitors targeting imidazole glycerol phosphate dehydratase (IGPD) in plants. The study evaluated their herbicidal activities, offering insights into the compound's agricultural applications (Jin et al., 2015).
Solvent Polarity Probing
Ercelen et al. (2002) explored the use of a 3-hydroxychromone derivative, structurally similar to the queried compound, as a probe for solvent polarities. This study could inform the use of similar compounds in analytical chemistry for solvent analysis (Ercelen et al., 2002).
Chemical Synthesis and Reactions
Kirakosyan et al. (2012) investigated the reaction of diethyl phosphite with compounds like ethyl acetoacetate, which share functional groups with the queried compound, under certain conditions. Such research provides foundational knowledge for synthetic chemistry applications (Kirakosyan et al., 2012).
Favorskii-Type Rearrangement in Synthesis
Sakai et al. (1987) explored the Favorskii-type rearrangement of dihalo ketones induced by enolates of (diethoxyphosphinyl)acetic esters, which are structurally related to the queried compound. This research aids in understanding complex organic synthesis processes (Sakai et al., 1987).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Cl3NO11P/c1-6-28-35(27,29-7-2)9-8-13-14(30-10(3)24)15(31-11(4)25)16(32-12(5)26)17(33-13)34-18(23)19(20,21)22/h13-17,23H,6-9H2,1-5H3/t13-,14-,15+,16+,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIZHUDRTSODAG-UHDSXZAQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl3NO11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146155787 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)


![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)
![4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2841220.png)
